Cas no 1171514-30-9 (1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide)

1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide structure
1171514-30-9 structure
商品名:1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide
CAS番号:1171514-30-9
MF:C16H21BrN2O
メガワット:337.254743337631
CID:5320493
PubChem ID:43921946

1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 1171514-30-9
    • 1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide
    • F6753-3202
    • AKOS040867523
    • インチ: 1S/C16H21BrN2O/c17-14-5-3-12(4-6-14)10-19-9-1-2-13(11-19)16(20)18-15-7-8-15/h3-6,13,15H,1-2,7-11H2,(H,18,20)
    • InChIKey: FRUREKWTXSDCLU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)CN1CCCC(C(NC2CC2)=O)C1

計算された属性

  • せいみつぶんしりょう: 336.08373g/mol
  • どういたいしつりょう: 336.08373g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 337
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6753-3202-1mg
1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide
1171514-30-9
1mg
$81.0 2023-09-07
Life Chemicals
F6753-3202-30mg
1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide
1171514-30-9
30mg
$178.5 2023-09-07
Life Chemicals
F6753-3202-50mg
1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide
1171514-30-9
50mg
$240.0 2023-09-07
Life Chemicals
F6753-3202-20μmol
1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide
1171514-30-9
20μmol
$118.5 2023-09-07
Life Chemicals
F6753-3202-100mg
1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide
1171514-30-9
100mg
$372.0 2023-09-07
Life Chemicals
F6753-3202-10mg
1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide
1171514-30-9
10mg
$118.5 2023-09-07
Life Chemicals
F6753-3202-4mg
1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide
1171514-30-9
4mg
$99.0 2023-09-07
Life Chemicals
F6753-3202-5μmol
1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide
1171514-30-9
5μmol
$94.5 2023-09-07
Life Chemicals
F6753-3202-3mg
1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide
1171514-30-9
3mg
$94.5 2023-09-07
Life Chemicals
F6753-3202-15mg
1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide
1171514-30-9
15mg
$133.5 2023-09-07

1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide 関連文献

1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamideに関する追加情報

Research Briefing on 1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide (CAS: 1171514-30-9)

1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide (CAS: 1171514-30-9) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique piperidine-carboxamide scaffold and a 4-bromobenzyl substituent, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have explored its pharmacological properties, synthetic pathways, and potential clinical applications, making it a subject of intense research interest.

The synthesis of 1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide involves a multi-step process that includes the condensation of piperidine-3-carboxylic acid derivatives with cyclopropylamine, followed by the introduction of the 4-bromobenzyl group. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in preclinical studies. The compound's structural features, including the bromophenyl moiety, are believed to contribute to its high affinity for specific biological targets, such as neurotransmitter receptors and enzymes involved in neurodegenerative diseases.

Pharmacological evaluations of 1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide have revealed its potential as a modulator of sigma receptors, which are implicated in various CNS disorders, including depression, anxiety, and schizophrenia. In vitro studies have demonstrated its high binding affinity for sigma-1 receptors, with IC50 values in the nanomolar range. Additionally, preliminary in vivo studies in rodent models have shown that the compound exhibits favorable pharmacokinetic properties, including good blood-brain barrier penetration and a reasonable half-life, making it a viable candidate for further development.

Recent research has also explored the therapeutic potential of 1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Studies have indicated that the compound may exert neuroprotective effects by modulating oxidative stress and inflammation pathways. Furthermore, its ability to interact with amyloid-beta peptides and tau proteins suggests a potential role in mitigating the pathological hallmarks of Alzheimer's disease. These findings have spurred interest in the compound as a potential disease-modifying agent.

Despite these promising results, several challenges remain in the development of 1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide as a therapeutic agent. Issues such as off-target effects, metabolic stability, and potential toxicity need to be addressed through further preclinical and clinical studies. Recent efforts have focused on optimizing the compound's structure to enhance its selectivity and reduce adverse effects. Additionally, collaborations between academic institutions and pharmaceutical companies are underway to accelerate its translation into clinical trials.

In conclusion, 1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide (CAS: 1171514-30-9) represents a promising candidate in the field of chemical biology and medicinal chemistry, with potential applications in CNS disorders and neurodegenerative diseases. Ongoing research aims to elucidate its mechanisms of action, optimize its pharmacological profile, and evaluate its clinical potential. As the scientific community continues to explore this compound, it is expected to play a significant role in the development of novel therapeutics for challenging medical conditions.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd